N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine
Description
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N/c1-11(12-5-3-2-4-6-12)18-10-13-7-8-14(16)9-15(13)17/h2-9,11,18H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICFGTKHQQCELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374154 | |
| Record name | AN-329/15537171 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356531-87-8 | |
| Record name | AN-329/15537171 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with phenylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to accelerate the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Functional Group Analysis
- Dichlorophenyl vs. However, dichlorophenyl derivatives may exhibit higher toxicity, as seen in pesticides like diuron and linuron .
- Amine Chain Modifications :
Replacing the phenylethanamine moiety with pyrrolidinyl (BD 1008) or cyclohexyl (U-48800) groups alters receptor selectivity. For instance, BD 1008’s pyrrolidinyl group is critical for sigma-1 receptor affinity, while U-48800’s cyclohexyl-acetamide structure targets opioid receptors . - Steric and Electronic Effects : The phenylethanamine backbone in the target compound provides conformational flexibility, contrasting with rigid piperazine or tetrazole derivatives (e.g., ), which may prioritize specific enzyme interactions .
Biological Activity
N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine, also known as N-(2,4-dichlorobenzyl)-1-phenylethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a dichlorobenzyl moiety attached to a phenylethanamine backbone. Its chemical formula is C14H14Cl2N, and it typically exists as a hydrochloride salt for stability and solubility in biological assays.
Antidepressant Effects
Research indicates that this compound exhibits notable antidepressant-like effects. A study highlighted its ability to modulate neurotransmitter levels, particularly norepinephrine, dopamine, and serotonin in animal models. Chronic administration resulted in reduced brain norepinephrine levels and altered serotonin dynamics, suggesting a complex interaction with the central nervous system (CNS) .
Antimicrobial Properties
In addition to its neuropharmacological effects, this compound has shown promising antimicrobial activity. Preliminary findings suggest it may inhibit the growth of various pathogens, which positions it as a candidate for further development in treating infections .
The exact mechanism through which this compound exerts its effects is not fully elucidated. However, it is believed to act primarily through the modulation of monoaminergic systems in the brain. This includes inhibition of reuptake mechanisms for neurotransmitters like serotonin and norepinephrine, similar to other antidepressants .
Neurochemical Studies
A significant study utilized zebrafish as a model organism to assess the neurochemical effects of N-(2,4-dichlorobenzyl)-1-phenylethanamine. The results indicated that the compound produced anxiolytic-like behaviors while significantly altering monoamine levels in the brain . This highlights its potential utility in psychopharmacotherapy.
| Study | Findings |
|---|---|
| Neurochemical Analysis | Reduced norepinephrine levels across treated groups; altered serotonin and dopamine dynamics observed. |
| Behavioral Assessment | Anxiolytic-like effects noted in zebrafish model; potential for therapeutic application in anxiety disorders. |
Antimicrobial Activity Studies
In vitro studies demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria. The compound's dual functionality—acting both as an antidepressant and an antimicrobial agent—suggests a versatile therapeutic profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
